(R)-4-Aminodihydrofuran-2(3H)-one chemical properties
(R)-4-Aminodihydrofuran-2(3H)-one chemical properties
An In-depth Technical Guide to (R)-4-Aminodihydrofuran-2(3H)-one: Properties, Synthesis, and Applications
Introduction: A Versatile Chiral Building Block
(R)-4-Aminodihydrofuran-2(3H)-one, a chiral γ-butyrolactone derivative, stands as a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure combines a rigid five-membered lactone ring with a stereodefined amine at the C4 position. This unique arrangement makes it a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The dysfunction of the GABA system is implicated in numerous neurological disorders, making analogs like (R)-4-aminodihydrofuran-2(3H)-one valuable starting points for the design of novel therapeutics.
As a bifunctional molecule, it serves as a powerful chiral building block, enabling the introduction of a specific stereocenter into more complex molecular architectures.[1] Its utility is underscored by the extensive development of structurally related compounds, such as (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[2][3] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, synthetic strategies, and potential applications of this important chiral intermediate.
Physicochemical and Chiroptical Properties
While extensive experimental data for (R)-4-Aminodihydrofuran-2(3H)-one is not widely published, its fundamental properties can be established from its structure and data on analogous compounds. The compound is typically handled as a more stable salt, such as the hydrochloride or hydrobromide.
| Property | Data | Source / CAS Number |
| Molecular Formula | C₄H₇NO₂ | [4] |
| Molecular Weight | 101.10 g/mol | [4] |
| Appearance | Expected to be a solid or oil at room temperature. | Inferred |
| Solubility | The free base is likely soluble in polar organic solvents. The salt forms (HCl, HBr) are expected to be soluble in water. | [5][6] |
| CAS Number (Racemate) | 16504-58-8 | [7] |
| CAS (S)-HCl Salt | 117752-82-6 | [7] |
| CAS (Racemic) HBr Salt | 104323-16-2 | [7] |
Chiroptical Properties: The Signature of Chirality
A defining characteristic of an enantiomerically pure compound is its ability to rotate the plane of polarized light, a property measured by a polarimeter.[8] The specific rotation, [α], is a physical constant for a given chiral molecule under specified conditions (wavelength, temperature, solvent, concentration).[9]
Spectroscopic Characterization (Predicted)
The structural identity and purity of (R)-4-Aminodihydrofuran-2(3H)-one can be confirmed using standard spectroscopic techniques. The following are predicted spectra based on its chemical structure and data from similar furanone compounds.[11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative:
-
H4 (methine proton): A multiplet around 3.8-4.2 ppm, coupled to the protons on C3 and C5.
-
H5 (methylene protons): Two diastereotopic protons on the carbon adjacent to the ring oxygen, appearing as two separate multiplets (likely a doublet of doublets each) between 4.0-4.5 ppm due to geminal coupling and vicinal coupling to H4.
-
H3 (methylene protons): Two diastereotopic protons on the carbon alpha to the carbonyl, appearing as two distinct multiplets (likely a doublet of doublets each) between 2.5-3.0 ppm, coupled to each other (geminal coupling) and to H4 (vicinal coupling).
-
NH₂ (amine protons): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between 1.5-3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals for the carbon backbone:
-
C2 (carbonyl): The lactone carbonyl carbon will be the most downfield signal, expected around 175-180 ppm.
-
C5 (CH₂-O): The carbon adjacent to the ring oxygen, expected around 65-75 ppm.
-
C4 (CH-NH₂): The carbon bearing the amino group, expected around 50-55 ppm.
-
C3 (CH₂-C=O): The carbon alpha to the carbonyl, expected around 35-40 ppm.
Infrared (IR) Spectroscopy
Key functional groups will give rise to characteristic absorption bands:
-
N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1770 cm⁻¹, characteristic of a five-membered lactone (γ-lactone).[14]
-
C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.
Mass Spectrometry
In mass spectrometry (MS), the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[15] Common fragmentation patterns would likely involve the loss of the amino group or cleavage of the lactone ring.
Synthesis and Enantiomeric Control
The enantioselective synthesis of C4-substituted γ-butyrolactones is a well-established field in organic chemistry, driven by their utility as chiral intermediates.[3][16] A plausible and efficient synthesis of (R)-4-Aminodihydrofuran-2(3H)-one can be conceptualized starting from (R)-epichlorohydrin, a readily available chiral building block. This approach provides excellent control over the stereochemistry at the C4 position.[17]
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Exemplary Synthetic Protocol: Asymmetric Synthesis
A robust strategy involves the asymmetric modification of an achiral precursor. The causality behind this choice lies in its flexibility and potential for large-scale production without reliance on expensive chiral pool starting materials.
-
Michael Addition: An asymmetric Michael addition of a nitrogen nucleophile (e.g., a protected amine) to a suitable α,β-unsaturated ester, catalyzed by a chiral organocatalyst or metal complex, establishes the stereocenter.
-
Protection: The resulting amino ester is often protected (e.g., as a Boc or Cbz derivative) to ensure compatibility with subsequent steps.
-
Reduction: The ester group is selectively reduced to the corresponding diol.
-
Lactonization: Under acidic conditions, the terminal hydroxyl group displaces the other to form the stable γ-lactone ring.
-
Deprotection: The final step involves the removal of the amine protecting group to yield the target compound.
This approach ensures high enantiomeric purity, which is paramount for pharmacological applications.
Chemical Reactivity and Synthetic Utility
The molecule's two functional groups—the primary amine and the lactone—are the hubs of its reactivity.
Reactions at the Amino Group
The primary amine is a nucleophilic center and can readily undergo a variety of transformations:
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides.
-
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.
-
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.
These reactions are fundamental for building molecular complexity and are widely used in drug discovery to modulate properties like solubility, lipophilicity, and target binding.
Protocol: N-Acetylation of (R)-4-Aminodihydrofuran-2(3H)-one
This protocol describes a standard method for protecting the amine or synthesizing an acetyl derivative.
-
Dissolution: Dissolve (R)-4-Aminodihydrofuran-2(3H)-one (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), at 0 °C.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Acylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, (R)-4-acetamidodihydrofuran-2(3H)-one, by column chromatography or recrystallization.
Reactions of the Lactone Ring
The electrophilic carbonyl carbon of the lactone is susceptible to nucleophilic attack, primarily leading to ring-opening.
-
Hydrolysis: Under basic (saponification) or acidic conditions, the lactone hydrolyzes to form the corresponding (R)-4-amino-3-hydroxybutanoic acid.
-
Alcoholysis: In the presence of an alcohol and an acid catalyst, the lactone can undergo transesterification to form an ester of 4-amino-3-hydroxybutanoic acid.[18]
-
Aminolysis: Reaction with primary or secondary amines can open the ring to form the corresponding amides.
Caption: Key reactive pathways for (R)-4-Aminodihydrofuran-2(3H)-one.
Applications in Drug Discovery
The primary value of (R)-4-Aminodihydrofuran-2(3H)-one in drug discovery lies in its use as a scaffold for creating conformationally restricted molecules that can interact with biological targets with high specificity.
-
GABA Analogues: As a constrained GABA analogue, it is an excellent starting point for synthesizing ligands for GABA receptors, which are targets for treating anxiety, epilepsy, and other neurological conditions.[19]
-
Chiral Intermediate: Its pre-defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is dependent on their absolute configuration, with one enantiomer often being active while the other is inactive or even toxic.[20] The use of this building block avoids costly and difficult chiral separation steps later in the synthesis.[3][16]
-
Scaffold for Novel Therapeutics: The dihydrofuranone core is present in a wide range of biologically active natural products and synthetic compounds.[21][22] By modifying the amino group and using the lactone as a handle for further reactions, a diverse library of compounds can be generated for screening against various therapeutic targets.
Handling, Storage, and Safety
Like many amines, (R)-4-Aminodihydrofuran-2(3H)-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be hygroscopic.[6] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
(R)-4-Aminodihydrofuran-2(3H)-one is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its rigid lactone framework and stereodefined primary amine offer a versatile platform for the design and synthesis of novel, enantiomerically pure molecules, particularly those targeting the central nervous system. While detailed experimental data on the compound itself is sparse, a robust understanding of its properties and reactivity can be inferred from the rich chemistry of related γ-butyrolactones. As the demand for stereochemically complex and potent pharmaceuticals grows, the importance of such chiral intermediates in the drug development pipeline will undoubtedly continue to increase.
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